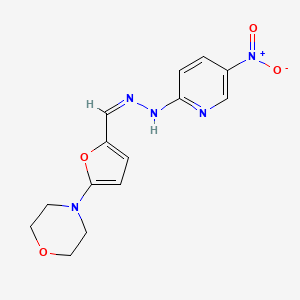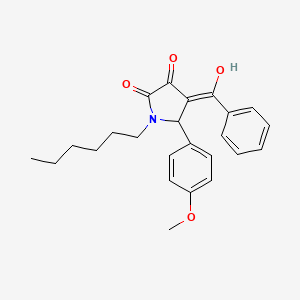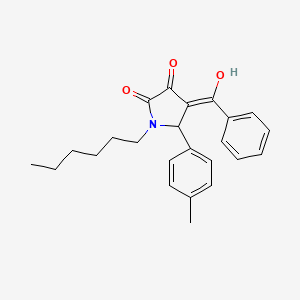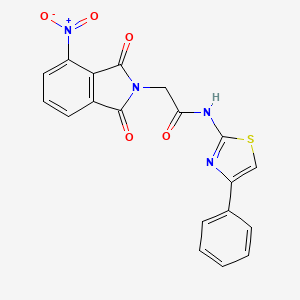
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone
Vue d'ensemble
Description
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone, also known as MNPH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent chelator of iron and copper ions, making it a promising candidate for various biomedical applications.
Mécanisme D'action
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone exerts its biological effects by chelating iron and copper ions, which are essential for various metabolic processes in the body. By sequestering these ions, this compound disrupts the function of enzymes and proteins that rely on them, leading to the inhibition of various cellular processes. Additionally, this compound has been shown to induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and trigger apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and lipoxygenase. It also exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. This compound has been shown to have a low toxicity profile, making it a promising candidate for various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone is its ability to chelate iron and copper ions with high affinity. This property makes it a valuable tool for studying the role of these ions in various biological processes. Additionally, this compound exhibits low toxicity and is relatively easy to synthesize, making it a convenient tool for laboratory experiments. However, the use of this compound in biological systems can be complicated by its potential to induce oxidative stress and disrupt cellular processes. Careful consideration must be given to the concentration and duration of exposure when using this compound in experimental settings.
Orientations Futures
There are several areas of future research that could be explored with 5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and chronic inflammatory diseases. Another area of interest is the use of this compound as a diagnostic tool for the detection of iron and copper ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential role in other biological processes.
Applications De Recherche Scientifique
5-(4-morpholinyl)-2-furaldehyde (5-nitro-2-pyridinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of focus is its use in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It also exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(Z)-(5-morpholin-4-ylfuran-2-yl)methylideneamino]-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c20-19(21)11-1-3-13(15-9-11)17-16-10-12-2-4-14(23-12)18-5-7-22-8-6-18/h1-4,9-10H,5-8H2,(H,15,17)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMPBSWPQZWLGQ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(O2)/C=N\NC3=NC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3897657.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B3897662.png)
![2-chloro-N-{2-(4-fluorophenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3897665.png)
![1-(2-chlorobenzyl)-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3897669.png)

![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one semicarbazone 1-oxide](/img/structure/B3897686.png)
![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B3897693.png)
![2-chloro-4-(5-{[6-(ethoxycarbonyl)-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3897696.png)

![N-(4-chlorophenyl)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B3897712.png)
![N-2-pyridinyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B3897732.png)
![{4-[2-(2,4-dichlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone](/img/structure/B3897737.png)